molecular formula C16H10ClNO3S B15238832 5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B15238832
M. Wt: 331.8 g/mol
InChI Key: CERLIWVZUDWLJS-ZROIWOOFSA-N
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Description

(5Z)-5-{[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by its unique structure, which includes a thiazolidine ring and a phenyl group substituted with a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-(4-chlorophenoxy)benzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinediones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-5-{[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the chlorophenoxy group, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Properties

Molecular Formula

C16H10ClNO3S

Molecular Weight

331.8 g/mol

IUPAC Name

(5Z)-5-[[2-(4-chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H10ClNO3S/c17-11-5-7-12(8-6-11)21-13-4-2-1-3-10(13)9-14-15(19)18-16(20)22-14/h1-9H,(H,18,19,20)/b14-9-

InChI Key

CERLIWVZUDWLJS-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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